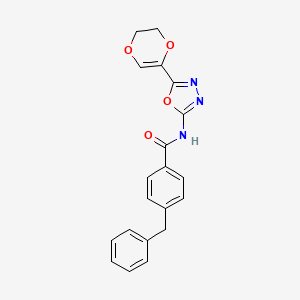

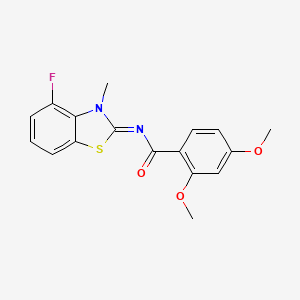

![molecular formula C13H9Cl2NO3S B2837139 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione CAS No. 339099-45-5](/img/structure/B2837139.png)

4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

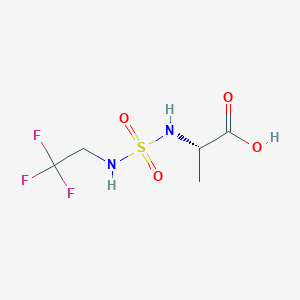

“4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione” is a chemical compound with the molecular formula C15H14Cl2N2O3 . It is a substance registered in the ECHA CHEM database .

Molecular Structure Analysis

The molecular structure of “4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione” is based on structures generated from information available in ECHA’s databases . The InChI Code is 1S/C13H9Cl2NO3S .Applications De Recherche Scientifique

Synthesis and Characterization

- The study on the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and related phthalocyanines reveals insights into chemical synthesis techniques that could potentially apply to the synthesis of complex organic compounds like 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione. These techniques involve nucleophilic displacement reactions and the conversion of intermediates into highly substituted final products, demonstrating the chemical reactivity and functional group tolerance in complex synthesis pathways (Wöhrle et al., 1993).

Molecular Interactions and Structural Analysis

- Research on the conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones through a combined crystallographic and ab initio investigation provides insight into the structural and electronic properties of sulfur-containing heterocycles. Such studies are crucial for understanding the behavior of thiazolinedione derivatives under different conditions, which can inform the design and optimization of new compounds with similar structural motifs (Balti et al., 2016).

Reactivity and Applications in Synthesis

- The synthesis, characterization, and exploration of the reactivity of chlorodeoxypseudoephedrines with oxo-, thio-, and selenocyanates provide examples of how specific functional groups in a molecule can be manipulated to produce a variety of derivatives. This study demonstrates the versatile reactivity of chlorinated intermediates, which could be analogous to the reactivity patterns of 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione in the presence of different nucleophiles (Cruz et al., 2007).

Mécanisme D'action

Target of Action

The primary target of 4-[2,4-Dichloro-5-(2-propynyloxy)phenyl]-3,5-thiomorpholinedione, also known as Oxadiargyl , is the emerging shoots of weeds . This compound is a herbicide that is applied pre-emergence of weeds .

Mode of Action

Oxadiargyl interacts with its targets by binding to the soil. The emerging shoots of weeds come into contact with the soil-bound Oxadiargyl, causing their growth to cease . It can be used early post-emergence in rice, although if later applications are to be made, the herbicide must be mixed with propanil .

Biochemical Pathways

It is known that oxadiargyl prevents the regrowth of certain perennial weeds .

Pharmacokinetics

It is known that oxadiargyl is applied to the soil and is activated by rainfall , suggesting that its bioavailability may be influenced by environmental conditions.

Result of Action

The molecular and cellular effects of Oxadiargyl’s action result in the cessation of weed growth . It provides excellent control of various types of weeds, including the sedge Cyperus iria, and the grasses Echinochloa colonum and Ischaemum rugosum . Light phytotoxicity was observed on rice at certain concentrations, but the symptoms disappeared after 60 days .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of Oxadiargyl. For instance, rainfall activates Oxadiargyl that has been applied to the soil . Furthermore, the compound’s efficacy in controlling weed growth may vary depending on the specific types of weeds present in the environment .

Propriétés

IUPAC Name |

4-(2,4-dichloro-5-prop-2-ynoxyphenyl)thiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3S/c1-2-3-19-11-5-10(8(14)4-9(11)15)16-12(17)6-20-7-13(16)18/h1,4-5H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBCEVIMOHYIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C(=C1)N2C(=O)CSCC2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

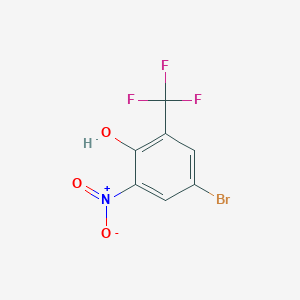

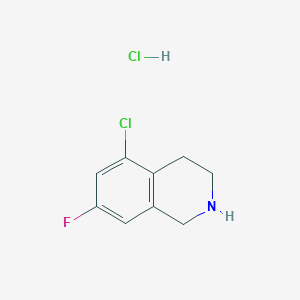

![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)

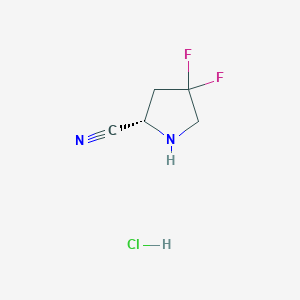

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide](/img/structure/B2837059.png)

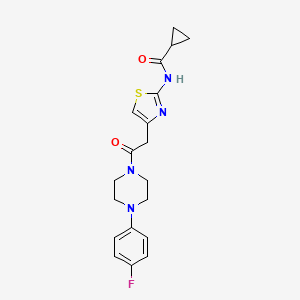

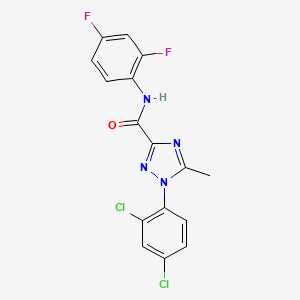

![N-[2-(benzotriazol-1-yl)-1,2-diphenylethyl]aniline](/img/structure/B2837074.png)

![N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2837075.png)

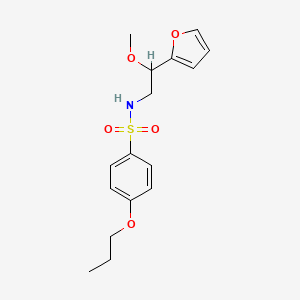

![2-(3-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837078.png)